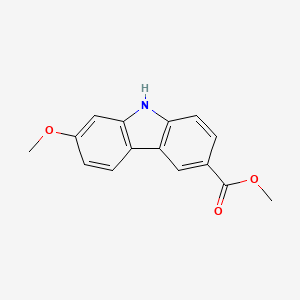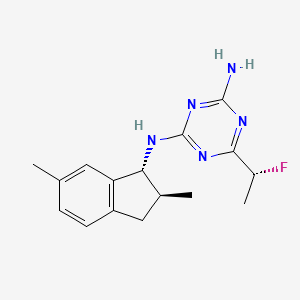
9-Dihydrobaccatin III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Dihydrobaccatin III is a natural product found in Taxus chinensis and Taxus canadensis with data available.
Applications De Recherche Scientifique
Antitumor Activity : 9-Dihydrobaccatin III and its analogs have demonstrated notable antitumor activity. A study by Klein et al. (1995) isolated 13-acetyl-9(R)-dihydrobaccatin III from Taxus canadensis, leading to the creation of various 9(R)-dihydrotaxane analogs. These analogs displayed significant stability, water solubility, antimicrotubule, and tumor cell cytotoxicity activities, akin to taxol, a well-known anticancer agent (Klein et al., 1995).
Synthesis and Structure Activity Relationships : Maring et al. (1994) explored C-3′-N-Acyl analogs of 9(R)-dihydrotaxol, synthesized from 7-triethylsilyl-9(R)-dihydrobaccatin III. These analogs were tested in microtubule assembly assays and in vitro cytotoxicity assays, demonstrating significant activities, particularly with alkylcarbamate substitutions (Maring et al., 1994).
Isolation from Cell Cultures : Research by Ketchum et al. (1999) successfully isolated this compound and related taxoids from cell cultures of Taxus canadensis. These taxoids were identified as potential value in the synthesis of taxoid analogues, underscoring the importance of this compound in medicinal chemistry (Ketchum et al., 1999).
Derivatives and Reactivity Studies : The reactivity of this compound derivatives has been a subject of interest. Py and Khuong-Huu (1995) studied the reactivity of 10-deacetylbaccatin III towards samarium II reagents, leading to the synthesis of various derivatives like 9β-dihydro-10-deacetylbaccatin III. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Py & Khuong-Huu, 1995).
Anticancer Activity Evaluation : Sah et al. (2020) conducted a study evaluating the anticancer activity of enzymatically synthesized Baccatin III, an intermediate precursor of Taxol, which is derived from this compound. They found that it exhibited cytotoxic properties against various human cancer cell lines, demonstrating its potential as a significant compound in cancer research (Sah et al., 2020).
Enhancement of MHC-restricted Antigen Presentation : Interestingly, a study by Lee et al. (2011) revealed that Baccatin III, a precursor for the semisynthesis of taxol derived from this compound, can enhance MHC-restricted antigen presentation in dendritic cells. This indicates potential immunomodulatory activities, which could be significant in the development of new cancer therapies (Lee et al., 2011).
Propriétés
Formule moléculaire |
C31H40O11 |
|---|---|
Poids moléculaire |
588.6 g/mol |
Nom IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,12-diacetyloxy-1,9,11,15-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C31H40O11/c1-15-19(34)13-31(38)26(41-27(37)18-10-8-7-9-11-18)24-29(6,20(35)12-21-30(24,14-39-21)42-17(3)33)25(36)23(40-16(2)32)22(15)28(31,4)5/h7-11,19-21,23-26,34-36,38H,12-14H2,1-6H3/t19-,20-,21+,23+,24-,25-,26-,29+,30-,31+/m0/s1 |
Clé InChI |
NEAUUILPXJLPHE-UFJLMRSISA-N |
SMILES isomérique |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C |
SMILES canonique |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C |
Synonymes |
9-dihydro-baccatin III 9-dihydrobaccatin III |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Di[chloro(2-chlorophenyl)methylidene]hydrazine](/img/structure/B1244508.png)
![4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid](/img/structure/B1244510.png)



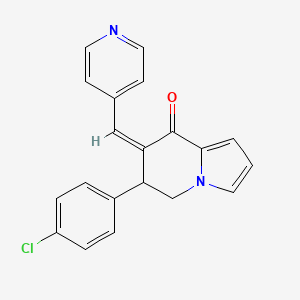
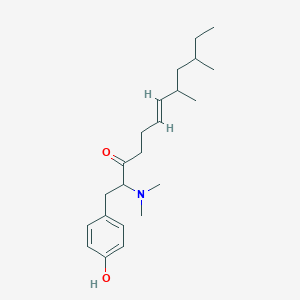
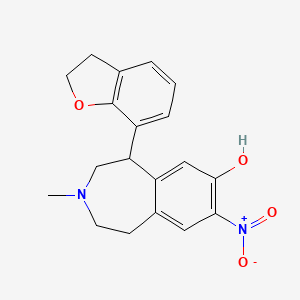
![3,4,7a,7b-Tetrahydro-7-[(1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalene-1-yl)carbonyl]-7b-hydroxyfuro[2,3,4-gh]pyrrolidine-2,6(2aH,7H)-dione](/img/structure/B1244523.png)
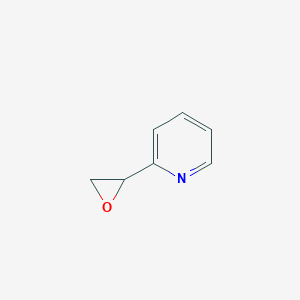
![4-(2-Chlorophenyl)-1-ethyl-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylic acid isopropyl ester](/img/structure/B1244525.png)
![(2S,4R)-2-[[(3S)-2-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-6,8-dihydroxy-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-hydroxy-4-methylpentanoic acid](/img/structure/B1244526.png)
